N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-[1,1'-biphenyl]-4-sulfonamide
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Overview
Description
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-[1,1’-biphenyl]-4-sulfonamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety linked to a biphenyl sulfonamide structure
Mechanism of Action
Target of Action
The primary targets of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-[1,1’-biphenyl]-4-sulfonamide are yet to be definitively identified
Mode of Action
It is suggested that the compound interacts with its targets, leading to changes in cellular processes . .
Biochemical Pathways
The compound may influence several pathways, leading to downstream effects that contribute to its overall action
Result of Action
Some studies suggest that the compound may have antitumor activities , indicating that it could induce changes at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-[1,1’-biphenyl]-4-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the benzo[d][1,3]dioxole moiety, which can be synthesized from piperonal through a series of reactions involving reduction and cyclization . The biphenyl sulfonamide part can be synthesized separately and then coupled with the benzo[d][1,3]dioxole derivative using a suitable linker, such as an ethyl group, under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-[1,1’-biphenyl]-4-sulfonamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-[1,1’-biphenyl]-4-sulfonamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1-benzo[d][1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[d][1,3]dioxole moiety and have shown anticancer activity.
Benzo[d][1,3]dioxole substituted organo selenium compounds: These compounds also feature the benzo[d][1,3]dioxole structure and have various biological applications.
Uniqueness
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-[1,1’-biphenyl]-4-sulfonamide is unique due to its specific combination of the benzo[d][1,3]dioxole and biphenyl sulfonamide structures, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-4-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5S/c23-28(24,19-9-6-17(7-10-19)16-4-2-1-3-5-16)22-12-13-25-18-8-11-20-21(14-18)27-15-26-20/h1-11,14,22H,12-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLWVXACIIZCGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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